molecular formula C14H15NO3 B1392926 2-Hex-5-enyloxy-isoindole-1,3-dione CAS No. 212061-19-3

2-Hex-5-enyloxy-isoindole-1,3-dione

Cat. No.: B1392926
CAS No.: 212061-19-3
M. Wt: 245.27 g/mol
InChI Key: MPYVCJXCRSPXSI-UHFFFAOYSA-N
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Description

2-Hex-5-enyloxy-isoindole-1,3-dione is a chemical compound known for its unique structure and versatile applications. This compound belongs to the class of isoindole-1,3-dione derivatives, which are commonly referred to as phthalimides. These derivatives are significant in various fields, including pharmaceuticals, organic synthesis, and material science .

Biochemical Analysis

Cellular Effects

The effects of 2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione on cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, 2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, 2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been found to inhibit certain proteases by binding to their active sites, thereby preventing substrate cleavage . Additionally, 2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione can change over time in laboratory settings. This compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time when exposed to light or heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cell behavior and function .

Dosage Effects in Animal Models

The effects of 2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing certain metabolic pathways or improving cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, this compound can influence the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous substances . Additionally, 2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of 2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione within cells and tissues are critical for its activity and function. This compound can be transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, 2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione can localize to specific cellular compartments, where it exerts its effects .

Subcellular Localization

The subcellular localization of 2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione is essential for its activity. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The localization of 2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione can also affect its interactions with other biomolecules and its overall activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hex-5-enyloxy-isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One efficient strategy to construct isoindole-1,3-dione building blocks is through the hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives. This reaction involves the formation of three new carbon-carbon bonds and two new carbon-aryl-oxygen bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through green, waste-free transformations with high atom economy. The reaction of tetraynes with imidazole derivatives and oxygen in toluene yields isoindole-1,3-dione derivatives as the major product. This method is advantageous due to its high yield and the absence of metals, catalysts, and bases .

Chemical Reactions Analysis

Types of Reactions

2-Hex-5-enyloxy-isoindole-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include imidazole derivatives, tetraynes, and oxygen. The reactions are typically carried out in solvents like toluene under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from these reactions are highly substituted isoindole-1,3-dione derivatives, which have multiple rings and complex structures. These products have broad potential for use in chemical production and clinical medicine .

Scientific Research Applications

2-Hex-5-enyloxy-isoindole-1,3-dione has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hex-5-enyloxy-isoindole-1,3-dione stands out due to its unique hex-5-en-1-yl-oxy substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-hex-5-enoxyisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-2-3-4-7-10-18-15-13(16)11-8-5-6-9-12(11)14(15)17/h2,5-6,8-9H,1,3-4,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYVCJXCRSPXSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCON1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679185
Record name 2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212061-19-3
Record name 2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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